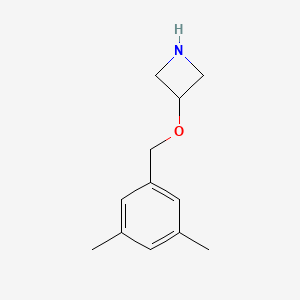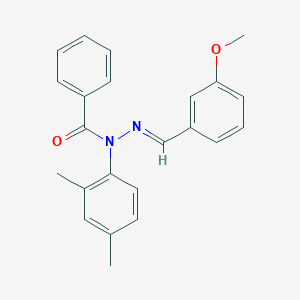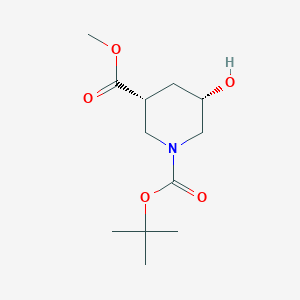![molecular formula C9H9N3O3 B13061402 5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13061402.png)
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4,4-dimethoxybutanoate with formamidine, followed by cyclization and oxidation steps . Another approach utilizes the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly in breast cancer research.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
- 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid methyl ester
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting certain enzymes and pathways, making it a valuable candidate for drug development .
Eigenschaften
Molekularformel |
C9H9N3O3 |
|---|---|
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-9(2)4-5(7(13)14)10-3-11-6(4)12-8(9)15/h3H,1-2H3,(H,13,14)(H,10,11,12,15) |
InChI-Schlüssel |
XEAYVADDJOWCLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(N=CN=C2NC1=O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


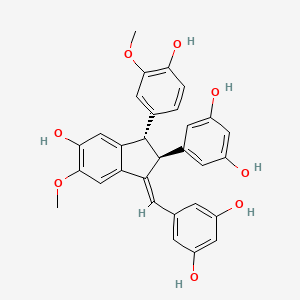

![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13061341.png)
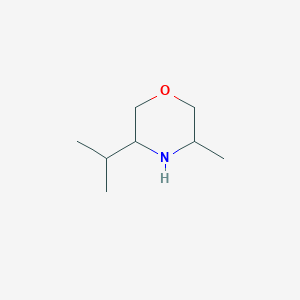
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)
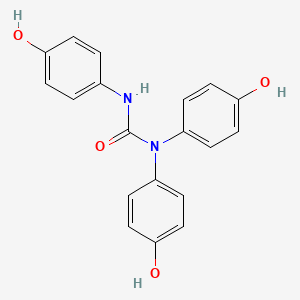
![1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061358.png)
![5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061366.png)
![1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid](/img/structure/B13061372.png)
